molecular formula C18H15NO4 B1390873 (E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate CAS No. 1168150-46-6

(E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Cat. No. B1390873
M. Wt: 309.3 g/mol
InChI Key: WUVZENIISJMEHI-FOCLMDBBSA-N
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Description

“(E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate” is a chemical compound with the molecular formula C18H15NO4 . It has a molecular weight of 309.32 . This compound has generated significant interest in the scientific community due to its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI key for this compound is WUVZENIISJMEHI-FOCLMDBBSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s storage temperature is at room temperature, and it should be kept sealed in a dry environment .

Scientific Research Applications

Synthesis and Derivatives

  • A study demonstrated the synthesis of derivatives of (E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, including the formation of a new triazafulvalene system. This was achieved through [2+2] cycloaddition and subsequent alkylation reactions (Uršič, Svete, & Stanovnik, 2010).

Photochemical and Thermal Reactions

  • Another research focused on the photochemical and thermal addition of methanol to related compounds, observing reverse stereoselectivities in these reactions. This research is significant for understanding the reaction dynamics of similar molecular structures (Somei et al., 1977).

Catalytic and Synthetic Applications

  • A catalytic O/C-carboxyl rearrangement was studied in phenyl 1,3-dimethyl-5-methoxy-2-oxoindoline-3-carboxylate, a compound related to (E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. This reaction was important for generating an all-carbon stereogenic center, indicating potential for complex synthetic applications (Ismail et al., 2009).

Structural Studies

  • Detailed structural studies of oxoindolyl α-hydroxy-β-amino acid derivatives, closely related to (E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, were conducted. These studies revealed insights into the diastereoselectivity of chemical reactions and the conformational behavior of such compounds (Ravikumar et al., 2015).

Antibacterial Activity

  • A study explored the synthesis and antibacterial activity of 2-[(methoxycarbonyl)methylene]cephalosporins, which are structurally related to the compound . This research is indicative of the potential antibacterial properties of similar molecular structures (Kim et al., 1984).

Safety And Hazards

The safety information for this compound indicates that it has the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl (3E)-3-[methoxy(phenyl)methylidene]-2-oxo-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-16(11-6-4-3-5-7-11)15-13-9-8-12(18(21)23-2)10-14(13)19-17(15)20/h3-10H,1-2H3,(H,19,20)/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVZENIISJMEHI-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C1C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C/1\C2=C(C=C(C=C2)C(=O)OC)NC1=O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134987
Record name Methyl (3E)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

CAS RN

1168150-46-6
Record name Methyl (3E)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1168150-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3E)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-Methoxy-1-phenyl-meth-(E)-ylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Methyl (3E)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE8LE53A7K
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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